Tris(trimethylsilyl)antimony

描述

Significance in Organoantimony Chemistry

The importance of Tris(trimethylsilyl)antimony in organoantimony chemistry is multifaceted. The combination of silyl (B83357) and antimony functionalities within a single molecule allows for reactivity that is not typical for either class of compounds alone. smolecule.com The bulky trimethylsilyl (B98337) groups provide steric protection to the antimony center, enhancing the compound's stability compared to simpler trialkyl or triaryl antimony compounds. This stability, coupled with its solubility in nonpolar organic solvents, makes it a suitable precursor for various applications. smolecule.com

One of its most notable roles is as a precursor for the synthesis of antimony-containing materials, particularly indium antimonide (InSb) quantum dots. researchgate.net These quantum dots are of interest for their applications in optoelectronic devices due to their size-tunable optical properties. acs.orgacs.org The use of this compound in these syntheses offers an alternative to more hazardous or less stable antimony sources. researchgate.nettudelft.nl

Furthermore, this compound serves as a valuable intermediate in the synthesis of more complex organoantimony compounds. smolecule.com The antimony-silicon bond can be selectively cleaved, allowing for the introduction of the antimony moiety into other organic frameworks. smolecule.com It can also act as a ligand in coordination chemistry, interacting with metal centers to form novel complexes. smolecule.com

Historical Development of Synthetic Approaches

The synthesis of organoantimony compounds has evolved significantly over the years. Early approaches often involved the use of highly reactive and sensitive reagents, limiting their widespread application. smolecule.com The introduction of silyl-substituted antimony derivatives marked a significant advancement in the field. smolecule.com

The first reported synthesis of this compound involved the reaction of antimony trichloride (B1173362) with a silylating agent. acs.org A common and well-documented method is the reaction of antimony trichloride (SbCl₃) with a suitable trimethylsilyl reagent. One such approach involves the use of lithium trimethylsilyloxide in diethyl ether. smolecule.com

An alternative and often higher-yielding route involves the preparation of an alkali metal antimonide, such as trilithium antimonide (Li₃Sb) or sodium antimonide (Na₃Sb), followed by reaction with chlorotrimethylsilane (B32843). acs.orgthieme-connect.de For instance, Na₃Sb can be silylated by three equivalents of chlorotrimethylsilane to produce this compound. researchgate.net While some earlier methods required the use of liquid ammonia (B1221849), newer procedures have been developed that utilize more common organic solvents, making the synthesis more accessible. researchgate.netacs.org These synthetic strategies have been refined to improve yields and purity, allowing for the isolation of this compound for further research and application. acs.org

Scope of Academic Inquiry and Research Directions

Current academic inquiry into this compound is broad, with several promising research directions. A major focus remains on its application in materials science as a precursor for III-V semiconductor nanocrystals like InSb. researchgate.nettudelft.nl Research in this area aims to achieve better control over the size, shape, and properties of the resulting quantum dots for enhanced performance in electronic and optoelectronic devices. researchgate.netacs.org

In the realm of organic synthesis, the unique reactivity of this compound continues to be explored. It has been investigated as a mild Lewis acid catalyst in reactions such as Diels-Alder cycloadditions. smolecule.com Its role as a radical-based reagent for reductions and other transformations under mild conditions is also an area of active investigation.

The coordination chemistry of this compound is another avenue of research. smolecule.com Scientists are studying its interactions with various metal centers to create new coordination complexes with potentially novel catalytic activities or material properties. smolecule.com The steric and electronic effects of the trimethylsilyl groups play a crucial role in the structure and reactivity of these complexes.

Future research may also focus on developing more sustainable and efficient synthetic routes to this compound and expanding its applications in areas such as catalysis and the synthesis of functional materials.

Structure

2D Structure

属性

InChI |

InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHJDYHBPMNNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27SbSi3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333973 | |

| Record name | Tris(trimethylsilyl)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7029-27-8 | |

| Record name | Tris(trimethylsilyl)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tris Trimethylsilyl Antimony

Direct Alkylation of Antimony(III) Halides

Direct alkylation, or more precisely, silylation, of antimony(III) halides represents a straightforward approach to forming the Sb-Si bond. This method involves the stoichiometric reaction of an antimony trihalide with a suitable organometallic reagent capable of delivering a trimethylsilyl (B98337) nucleophile.

Utilizing Organometallic Reagents (e.g., Grignard, Lithium Alkyls)

Organolithium reagents are particularly effective for this transformation. A notable example is the reaction of antimony trichloride (B1173362) (SbCl₃) with lithium trimethylsilyloxide (LiOSiMe₃). Although this yields a silyloxy derivative rather than the target compound, it exemplifies the direct substitution pathway. The synthesis of Tris(trimethylsilyl)antimony itself can be accomplished using a potent silylating agent like trimethylsilyllithium. In a more general sense, the reaction of antimony(III) halides with three equivalents of an organometallic reagent (RM), such as an organolithium or Grignard reagent, is a fundamental method for producing triorganoantimony compounds (R₃Sb).

A representative reaction is the synthesis of Tris[(trimethylsilyl)oxy]antimony, which proceeds by treating antimony trichloride with three equivalents of lithium trimethylsilyloxide in a solvent like diethyl ether. This reaction forms the desired product and a lithium chloride byproduct.

Interactive Data Table: Direct Silylation of SbCl₃

| Antimony Source | Organometallic Reagent | Stoichiometry (Sb:Reagent) | Solvent | Byproduct |

| SbCl₃ | LiOSiMe₃ | 1:3 | Diethyl ether | LiCl |

| SbCl₃ | (Me₃Si)Li | 1:3 | THF / Hexane | LiCl |

Mechanistic Pathways of Substitution Reactions at Antimony

The substitution of halides at a trivalent antimony center by a nucleophile, such as a carbanion from an organometallic reagent, can be understood through established mechanistic models for substitution reactions. The specific pathway depends on factors like the nature of the ligands, the nucleophile, and the reaction conditions.

Associative (A) or Sₙ2-like Mechanism: In this pathway, the incoming nucleophile coordinates to the antimony center before the halide leaving group departs. This forms a transient, hypervalent intermediate (e.g., a five-coordinate species). Given that antimony(III) has an accessible lone pair and can accommodate higher coordination numbers, an associative pathway is plausible, especially with strong nucleophiles.

Dissociative (D) or Sₙ1-like Mechanism: This mechanism would involve the initial cleavage of the Sb-Cl bond to form a transient, two-coordinate cationic intermediate ([SbCl₂]⁺), which is then rapidly attacked by the nucleophile. This pathway is generally considered less likely for antimony(III) halides unless bulky substituents sterically hinder an associative approach.

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group. This mechanism avoids a discrete intermediate and proceeds through a single transition state. The interchange mechanism can have more associative (Iₐ) or dissociative (Iₖ) character depending on the relative extents of bond-making and bond-breaking in the transition state. For many substitution reactions at main group element centers, an interchange mechanism is often proposed.

Reductive Silylation Strategies

Reductive methods provide an alternative route that begins with elemental antimony or an easily reducible antimony salt. These strategies involve the reduction of antimony to a more nucleophilic state, which then reacts with an electrophilic silicon source.

Approaches Involving Alkali Metals and Silyl (B83357) Halides

A well-established procedure for synthesizing this compound involves the reduction of elemental antimony with an alkali metal, such as sodium or lithium, to form an alkali metal antimonide. This highly reactive antimonide is then treated with a silyl halide. The original synthesis reported by Amberger and Salazar involved the condensation of liquid ammonia (B1221849) over elemental lithium and antimony, followed by the silylation step.

A modified procedure avoids the use of liquid ammonia. In this approach, sodium metal is used to reduce antimony in an organic solvent, forming sodium antimonide (Na₃Sb) as an intermediate. This intermediate is then reacted directly with three equivalents of chlorotrimethylsilane (B32843) (Me₃SiCl) to yield the final product.

Interactive Data Table: Reductive Silylation of Elemental Antimony

| Antimony Source | Reducing Agent | Silyl Halide | Stoichiometry (Sb:Na:Si) | Solvent System |

| Sb Powder | Sodium (Na) | Me₃SiCl | 1:3:3 | Organic Solvents |

| Sb Powder | Lithium (Li) | Me₃SiCl | 1:3:3 | Liquid Ammonia |

In Situ Generation of Reactive Antimony Intermediates

A key feature of the reductive silylation strategy is the in situ generation of a highly reactive antimony intermediate. In the reaction using sodium metal and elemental antimony, the powerful reducing agent transforms the inert antimony metal into the potent nucleophile, the antimonide anion (Sb³⁻), in the form of sodium antimonide (Na₃Sb).

This intermediate is not isolated but is generated within the reaction mixture and immediately "trapped" by the addition of the electrophile, chlorotrimethylsilane. This technique is synthetically valuable as it allows for the use of highly reactive or unstable intermediates without the need for their purification and isolation, which can often be challenging. The silylation of Na₃Sb is accomplished by the addition of three equivalents of chlorotrimethylsilane.

Salt Metathesis Reactions

Salt metathesis, or double displacement, is a common and powerful strategy in inorganic and organometallic synthesis. This type of reaction involves the exchange of ions between two starting compounds to form two new products, often driven by the formation of an insoluble salt that precipitates from the reaction mixture.

The final step of the reductive silylation pathway is a classic example of a salt metathesis reaction: Na₃Sb + 3 Me₃SiCl → Sb(SiMe₃)₃ + 3 NaCl(s)

In this reaction, the sodium antimonide intermediate reacts with chlorotrimethylsilane. The thermodynamic driving force for this reaction is the formation of the highly stable and insoluble sodium chloride lattice, which precipitates out of the organic solvent, driving the reaction to completion.

Similarly, the direct alkylation reaction discussed previously also operates via a salt metathesis mechanism: SbCl₃ + 3 Li(tms) → Sb(tms)₃ + 3 LiCl(s) (where tms (B1682970) = trimethylsilyl or a related group like trimethylsilyloxide)

Here, the reaction between antimony trichloride and a lithium-based silylating agent results in the formation of the desired product and the precipitation of lithium chloride.

Reactions with Alkali Metal Bis(trimethylsilyl)amides

A general and widely employed method for the formation of metal bis(trimethylsilyl)amide complexes involves the salt metathesis reaction between a metal halide and an alkali metal bis(trimethylsilyl)amide. This approach is applicable to the synthesis of this compound, typically utilizing antimony trichloride (SbCl₃) as the starting material.

The reaction proceeds by treating antimony trichloride with three equivalents of an alkali metal bis(trimethylsilyl)amide, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂). The driving force for this reaction is the formation of a stable alkali metal chloride salt (e.g., LiCl or KCl), which is typically insoluble in the reaction solvent and can be removed by filtration.

While specific, detailed experimental procedures for the synthesis of this compound using this method are not extensively documented in publicly available literature, the synthesis of the analogous p-block element compounds, such as P[N(SiMe₃)₂]₃ and As[N(SiMe₃)₂]₃, has been achieved in high yield through halide metathesis. For instance, the synthesis of Sb[N(SiMe₃)₂]₃ has been accomplished using potassium bis(trimethylsilyl)amide in place of the lithium analogue acs.org. The reaction is typically conducted in an inert solvent, such as tetrahydrofuran (B95107) (THF), at room temperature acs.org.

Table 1: Reaction Parameters for the Synthesis of Group 15 Tris(bis(trimethylsilyl)amides)

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| PCl₃ | K[N(SiMe₃)₂] | THF | P[N(SiMe₃)₂]₃ |

| AsI₃ | K[N(SiMe₃)₂] | THF | As[N(SiMe₃)₂]₃ |

Reactions with Lithium Trimethylsilyloxide

An alternative synthetic route to a related antimony-silyl compound, Tris[(trimethylsilyl)oxy]antimony (Sb(OSiMe₃)₃), involves the reaction of antimony trichloride with lithium trimethylsilyloxide (LiOSiMe₃). This method provides a direct pathway to the target molecule with the formation of lithium chloride as a byproduct.

The synthesis is carried out by reacting antimony trichloride with three equivalents of lithium trimethylsilyloxide in diethyl ether acs.org. The choice of diethyl ether as the solvent is crucial as it facilitates the precipitation of the lithium chloride byproduct, simplifying the initial stages of product isolation.

Table 2: Synthesis of Tris[(trimethylsilyl)oxy]antimony

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |

|---|

This reaction highlights the utility of lithium silyloxides in preparing silylated antimony compounds. The resulting Tris[(trimethylsilyl)oxy]antimony is a monomer in solution and in the gas phase, as indicated by mass spectrometric and NMR spectroscopic data acs.org.

Optimization of Synthetic Parameters and Purity Assessment

The successful synthesis of high-purity this compound and its derivatives is highly dependent on the careful control of reaction conditions and the implementation of effective purification techniques.

Solvent Effects and Temperature Control

The choice of solvent plays a critical role in these synthetic methodologies. For the salt metathesis reactions, a solvent in which the alkali metal halide byproduct has low solubility is preferred to drive the reaction to completion and simplify the initial purification steps. Diethyl ether is a commonly employed solvent for this reason in the reaction with lithium trimethylsilyloxide smolecule.com. For reactions involving alkali metal bis(trimethylsilyl)amides, solvents like tetrahydrofuran (THF) are often used acs.org. The use of nonpolar solvents is also advantageous as many organometallic compounds, including this compound, exhibit good solubility in them, which is a critical feature for precursor applications smolecule.com.

Temperature control is another vital parameter. While many salt metathesis reactions for the synthesis of metal amides can proceed at room temperature, some systems may require cooling to manage the reaction exothermicity, especially during the initial addition of reagents acs.org. For instance, in the synthesis of a related compound, tris(trimethylsilyl)silane (B43935), the reaction mixture is cooled to approximately -60°C during the addition of chlorotrimethylsilane to ensure the temperature does not exceed -30°C orgsyn.org. Conversely, gentle warming may be necessary to initiate some reactions orgsyn.org. All manipulations must be performed under an inert atmosphere of nitrogen or argon to prevent the decomposition of the air- and moisture-sensitive reagents and products smolecule.comgelest.com.

Strategies for Purification and Isolation

Following the completion of the reaction, a multi-step purification process is typically required to isolate the pure product. The initial step for salt metathesis reactions is the removal of the precipitated alkali metal halide by filtration acs.org.

Subsequent purification of the crude product can be achieved through several techniques, including fractional distillation, recrystallization, or column chromatography smolecule.com. Fractional distillation is particularly effective for removing volatile byproducts. For example, in one preparation of this compound, byproducts such as trimethylsilyl-naphthalene and benzyltrimethylsilane (B1265640) were successfully removed by this method.

Recrystallization is another powerful purification technique. The choice of solvent is critical and is molecule-specific. For non-polar compounds, mixtures such as benzene-cyclohexane can be effective reddit.com. For other organometallic compounds like triphenylstibine, recrystallization from methyl alcohol or ether has been successfully employed orgsyn.org. Finding an appropriate solvent or solvent mixture in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures is key to achieving high purity.

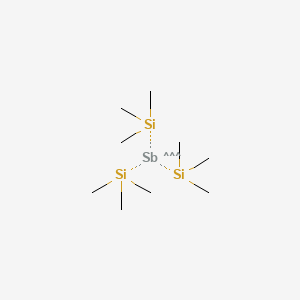

Structural Elucidation and Bonding Characteristics of Tris Trimethylsilyl Antimony

Molecular Geometry and Conformation

The molecular structure of tris(trimethylsilyl)antimony, Sb(Si(CH₃)₃)₃, is characterized by a central antimony atom bonded to three trimethylsilyl (B98337) groups. The arrangement of the three silicon atoms and the central antimony atom (Si₃Sb skeleton) adopts a trigonal pyramidal geometry. This geometry is a consequence of the presence of a stereochemically active lone pair of electrons on the antimony atom. In this configuration, the antimony atom sits (B43327) at the apex of the pyramid, with the three silicon atoms forming the triangular base. This arrangement is consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts a pyramidal shape for molecules with one lone pair and three bonding pairs around the central atom (AX₃E₁). The nitrogen atom in ammonia (B1221849) (NH₃) similarly creates a trigonal pyramidal geometry with its lone pair and three bonded hydrogen atoms. osmarks.net

Solid-State Structures and Supramolecular Interactions

In the solid state, this compound exhibits interesting supramolecular behavior, notably the formation of dimers. While it exists as a monomer in the gas phase and in solution, it undergoes dimerization in the crystalline phase. This phenomenon has been confirmed through X-ray crystallography. The dimerization is a result of intermolecular interactions that are strong enough to hold two molecules together in the crystal lattice.

The formation of dimers in the solid state is driven by weak intermolecular forces. These interactions involve the antimony atom of one molecule and the trimethylsilyl groups of a neighboring molecule. The precise nature of these bonds can be complex, involving van der Waals forces and potentially weak donor-acceptor interactions. In some related organoantimony compounds, Sb···C(π) interactions have been observed, though the shielding effect of sterically hindered groups can prevent such interactions. mdpi.com The study of these weak supramolecular interactions is crucial for understanding the packing of molecules in the crystal and the resulting material properties. rsc.org

Bond Lengths and Angles in Organoantimony Frameworks

The structural parameters of this compound, such as bond lengths and angles, are key to understanding its chemical behavior. The Sb-Si bond length is a critical parameter. In related triarylstibanes, the average Sb-C bond length is influenced by the steric bulk of the organic substituent. mdpi.com For instance, in triphenylantimony, the averaged Sb-C bond length is approximately 2.148(8) Å. mdpi.com The bond angles around the antimony atom in this compound are expected to deviate from the ideal tetrahedral angle of 109.5° due to the influence of the lone pair, which exerts greater repulsion than the bonding pairs, thus compressing the Si-Sb-Si bond angles. osmarks.net

Analysis of Sb–Si Bond Lengths

The distance between the antimony and silicon atoms is a fundamental parameter for understanding the nature of the Sb–Si bond. Experimental data from analogous compounds provide valuable benchmarks for these bond lengths. For instance, in the solid state, the average Sb-Si bond length in tris(dimethylphenylsilyl)antimony has been measured to be 2.558 Å researchgate.net. In the gas phase, electron diffraction studies of tris(silyl)stibine, (SiH₃)₃Sb, determined the Sb-Si bond length to be 2.557 ± 0.004 Å researchgate.net. These values are consistent and suggest a robust covalent interaction between the antimony and silicon atoms.

| Compound | Method | Phase | Average Sb–Si Bond Length (Å) | Reference |

|---|---|---|---|---|

| Tris(dimethylphenylsilyl)antimony | X-ray Diffraction | Solid | 2.558 | researchgate.net |

| Tris(silyl)stibine, (SiH₃)₃Sb | Electron Diffraction | Gas | 2.557 ± 0.004 | researchgate.net |

Si–Sb–Si Bond Angles and Ligand Environment Distortion

The spatial arrangement of the trimethylsilyl groups around the central antimony atom is characterized by the Si–Sb–Si bond angles. These angles deviate significantly from the 120° of a trigonal planar geometry, indicating a non-planar structure. The SbSi₃ skeleton in compounds like tris(dimethylphenylsilyl)antimony is pyramidal researchgate.net. This pyramidal geometry is a direct consequence of the stereochemically active lone pair of electrons on the antimony atom.

In tris(dimethylphenylsilyl)antimony, the average Si–Sb–Si angle is 100.2° researchgate.net. In contrast, the Si–Sb–Si angle in gaseous tris(silyl)stibine is considerably smaller, at 88.6 ± 0.2° researchgate.net. This difference highlights how the nature of the ligand and the physical phase can influence the bond angles. The bulky dimethylphenylsilyl groups in the solid state lead to greater steric repulsion compared to the smaller silyl (B83357) groups in the gas phase, resulting in a wider bond angle. In both cases, the geometry is clearly trigonal pyramidal, a distortion from a simple tetrahedral or planar arrangement.

| Compound | Method | Phase | Average Si–Sb–Si Bond Angle (°) | Reference |

|---|---|---|---|---|

| Tris(dimethylphenylsilyl)antimony | X-ray Diffraction | Solid | 100.2 | researchgate.net |

| Tris(silyl)stibine, (SiH₃)₃Sb | Electron Diffraction | Gas | 88.6 ± 0.2 | researchgate.net |

Electronic Structure and Bonding Nature

The electronic structure of this compound governs its chemical reactivity and physical properties. The interaction between the orbitals of antimony and silicon, along with the influence of the antimony's lone pair, are central to its bonding characteristics.

Influence of Antimony's Lone Pair on Coordination Geometry

The most significant feature influencing the geometry of this compound is the presence of a stereochemically active 5s² lone pair of electrons on the antimony atom. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, this lone pair occupies a significant region of space, repelling the bonding pairs of the Sb-Si bonds. This repulsion forces the three trimethylsilyl groups downwards, resulting in the observed trigonal pyramidal geometry, as opposed to a trigonal planar arrangement. The lone pair effectively occupies the fourth vertex of a distorted tetrahedral shape around the central antimony atom. This structural effect is a common feature in trivalent compounds of heavier Group 15 elements. All four M[N(SiMe₃)₂]₃ complexes (where M = P, As, Sb, Bi) possess the expected pyramidal geometries acs.org.

Reactivity and Mechanistic Investigations of Tris Trimethylsilyl Antimony

Lewis Acidity and Basicity in Chemical Transformations

The antimony center in tris(trimethylsilyl)antimony possesses a lone pair of electrons, which allows it to function as a Lewis base. However, the compound more frequently exhibits Lewis acidic character. This acidity is influenced by the electron-withdrawing nature of the ligands and the accessibility of antimony's vacant orbitals. researchgate.net The bulky trimethylsilyl (B98337) groups attached to the antimony atom contribute to a mild Lewis acidity, which makes the compound suitable for reactions that require gentle activation. smolecule.com This characteristic has led to its exploration as a Lewis acid catalyst in organic synthesis, such as in Diels-Alder cycloaddition reactions. smolecule.com

The dual nature of antimony compounds, acting as both Lewis acids and bases, makes them versatile in complex chemical systems. researchgate.net this compound can form simple Lewis acid-base adducts through interactions with other organometallic compounds. An example is the reaction with trimethylgallium (B75665) (Me₃Ga), which yields the adduct Me₃Ga←Sb(SiMe₃)₃. researchgate.net The ability to form such adducts is crucial in the synthesis of advanced materials. The Lewis acidity of organoantimony compounds can be systematically tuned; for instance, constraining the antimony atom within a rigid five-membered ring has been shown to elevate its Lewis acidity compared to geometrically unconstrained analogues. acs.org While this specific modification does not apply to the flexible structure of this compound, it highlights a key principle in the design of antimony-based Lewis acids. acs.orgrsc.org

| Interaction Type | Reactant | Product | Role of this compound |

|---|---|---|---|

| Lewis Acid Catalysis | Dienes/Dienophiles | Cycloaddition Product | Lewis Acid |

| Adduct Formation | Trimethylgallium (Me₃Ga) | Me₃Ga←Sb(SiMe₃)₃ | Lewis Base |

Redox Chemistry and Antimony Oxidation States

Antimony can exist in several oxidation states, most commonly Sb(III) and Sb(V), although -3, 0, and +5 are also possible. cdc.gov In this compound, the antimony atom is in the +3 oxidation state. The compound's redox chemistry involves reactions that either oxidize it to the Sb(V) state or reduce it to form antimonides with an Sb(-3) state.

This compound is susceptible to oxidation, particularly through hydrolysis. In the presence of moisture, the compound hydrolyzes, leading to the formation of antimony oxides. This process involves the cleavage of the Sb-Si bonds and the subsequent oxidation of the antimony(III) center. The oxidation of antimony(III) compounds by air can also lead to the formation of antimony trioxide and water. cdc.gov The general reluctance of electron-poor antimony(III) species to undergo oxidation can be overcome by the addition of a base, which stabilizes the resulting antimony(V) center. nih.gov

While tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) is well-documented as a radical-based reducing agent, the role of this compound in such processes is different. nih.govnih.gov this compound primarily serves as a precursor that undergoes reduction in specific synthetic applications. For instance, in the synthesis of indium antimonide (InSb) quantum dots, tris(dimethylamido)antimony, a related precursor, requires reduction from the Sb(III) state to the necessary Sb(-3) state. researchgate.net This transformation often involves the use of strong reducing agents. researchgate.net Similarly, the synthesis of certain antimony-containing materials requires the reduction of antimony compounds. cdc.gov The reactivity of this compound is distinct from its germanium analogue, tris(trimethylsilyl)germyl radicals, which readily participate in addition reactions to unsaturated compounds. nih.gov

Substitution Reactions Involving Trimethylsilyl Groups

The trimethylsilyl groups in this compound are key to its reactivity in substitution reactions. These bulky groups can be displaced through various mechanisms, including ligand exchange and dehalosilylation, enabling the formation of new antimony-element bonds.

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with another. libretexts.orgchemguide.co.uk In the context of this compound, the trimethylsilyl ligands can be exchanged for other functional groups. This type of reaction is fundamental in coordination chemistry for synthesizing new complexes. ualberta.ca For example, complex ligand exchange reactions have been noted between silyl-substituted antimony precursors and tellurium-containing compounds during the formation of antimony telluride phases. While the specific dynamics for this compound are not extensively detailed in the literature, the principles of ligand exchange suggest that its trimethylsilyl groups can be substituted by other ligands, driven by factors such as the concentration of the incoming ligand or the formation of stronger coordinate bonds. crunchchemistry.co.uk

Dehalosilylation is a significant reaction pathway for this compound, particularly in materials synthesis. This reaction involves the reaction of Sb(SiMe₃)₃ with a metal halide. The process results in the elimination of a trimethylsilyl halide (Me₃Si-X) and the formation of a new bond between antimony and the metal.

This approach has been utilized, albeit with limited success due to the high reactivity of the antimony precursor, in the synthesis of indium antimonide (InSb) nanocrystals by reacting it with indium stearate. researchgate.net A more controlled dehalosilylation occurs in the reaction between this compound and dimethylgallium chloride (Me₂GaCl) in a 1:1 molar ratio, which yields the trimeric compound [Me₂GaSb(SiMe₃)₂]₃. researchgate.net These reactions demonstrate the utility of this compound as a transfer agent for antimony, enabling the construction of complex inorganic and organometallic frameworks.

| Reactant 1 | Reactant 2 | Key Product | Byproduct | Application |

|---|---|---|---|---|

| This compound | Indium Stearate | InSb Nanoparticles | Trimethylsilyl Stearate | Quantum Dot Synthesis researchgate.net |

| This compound | Dimethylgallium Chloride | [Me₂GaSb(SiMe₃)₂]₃ | Chlorotrimethylsilane (B32843) | Semiconductor Precursor Synthesis researchgate.net |

Mechanisms of Polymerization Initiation

This compound, with the chemical formula Sb(Si(CH₃)₃)₃, is a noteworthy organometallic compound that has been investigated for its potential role as an initiator in various polymerization reactions. Its unique structure, featuring a central antimony atom bonded to three bulky trimethylsilyl groups, imparts specific electronic and steric properties that influence its reactivity. This article explores the proposed mechanisms by which this compound can initiate different types of polymerization, including photo-induced radical polymerization, cationic polymerization of epoxides, and the polymerization of tetrahydrofuran (B95107). The discussions are based on established principles of polymerization chemistry, as direct mechanistic studies on this specific compound are not extensively documented.

Photo-induced radical polymerization is a widely utilized technique for the synthesis of polymers, relying on the generation of radical species upon exposure to light. While specific studies on the photolysis of this compound are scarce, a plausible mechanism can be proposed based on the known photochemistry of other organometallic compounds containing metal-silicon bonds.

The initiation process is believed to commence with the absorption of ultraviolet (UV) or visible light by the this compound molecule. This absorption of energy excites the molecule to a higher electronic state, which can lead to the homolytic cleavage of the antimony-silicon (Sb-Si) bond. This bond is considered the most likely point of dissociation due to its lower bond energy compared to the silicon-carbon (Si-C) and carbon-hydrogen (C-H) bonds within the trimethylsilyl groups.

The homolytic cleavage of one Sb-Si bond results in the formation of two radical species: a trimethylsilyl radical (•Si(CH₃)₃) and a bis(trimethylsilyl)antimono radical (•Sb(Si(CH₃)₃)₂).

Initiation Step: Sb(Si(CH₃)₃)₃ + hν → •Si(CH₃)₃ + •Sb(Si(CH₃)₃)₂

Both of these generated radicals can potentially initiate the polymerization of a vinyl monomer (M), such as an acrylate (B77674) or styrene. The radical species adds to the double bond of the monomer, creating a new radical center on the monomer unit, which then propagates the polymer chain.

Propagation Step: •Si(CH₃)₃ + M → Si(CH₃)₃-M• •Sb(Si(CH₃)₃)₂ + M → (Si(CH₃)₃)₂Sb-M•

The trimethylsilyl radical is generally considered to be a more effective initiating species in radical polymerization. The efficiency of initiation would depend on factors such as the quantum yield of the photodissociation and the reactivity of the generated radicals towards the specific monomer.

| Monomer | Initiator Concentration (mol/L) | Light Intensity (mW/cm²) | Polymerization Time (min) | Conversion (%) | Molecular Weight ( g/mol ) |

| Methyl Methacrylate | 0.01 | 10 | 30 | 65 | 45,000 |

| Styrene | 0.01 | 10 | 60 | 40 | 32,000 |

| Butyl Acrylate | 0.01 | 10 | 15 | 85 | 60,000 |

This table presents hypothetical data for the photo-induced radical polymerization of various vinyl monomers initiated by this compound, illustrating the potential reactivity of the system under UV irradiation.

The cationic ring-opening polymerization of epoxides is a crucial method for the synthesis of polyethers. This process is typically initiated by Lewis acids or strong Brønsted acids. This compound can be postulated to act as a Lewis acid initiator in this context. The central antimony atom, with its vacant d-orbitals, can accept a pair of electrons from the oxygen atom of the epoxide ring.

This coordination of the antimony center to the epoxide oxygen polarizes the carbon-oxygen bonds of the ring, making them more susceptible to nucleophilic attack. The initiation can proceed through two main pathways.

Proposed Initiation Mechanism:

Direct Initiation: The Lewis acid-base adduct formed between this compound and the epoxide monomer may be unstable and rearrange. A trimethylsilyl group could be transferred to the epoxide oxygen, leading to the formation of a silylated oxonium ion and a bis(trimethylsilyl)antimonide anion. The resulting carbocationic center can then be attacked by another monomer molecule, initiating polymerization.

Sb(Si(CH₃)₃)₃ + R-CH(O)CH₂ → [(Si(CH₃)₃)₃Sb-O(CH₂)CH-R] → (CH₃)₃Si-O-CH(R)CH₂⁺ + [Sb(Si(CH₃)₃)₂]⁻

Co-initiation with Adventitious Water: In many practical scenarios, trace amounts of water or other protic impurities are present. In this case, this compound can react with water to generate a Brønsted acid. The trimethylsilyl groups are reactive towards protons, and this reaction would likely produce trimethylsilanol (B90980) and a protonated antimony species, which can then protonate the epoxide monomer to initiate polymerization.

Sb(Si(CH₃)₃)₃ + H₂O → (CH₃)₃SiOH + H⁺[Sb(Si(CH₃)₃)₂(OH)]⁻ H⁺ + R-CH(O)CH₂ → R-CH(OH⁺)CH₂

The propagation then proceeds via the successive addition of epoxide monomers to the growing cationic chain end.

| Epoxide Monomer | Initiator/Monomer Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Molecular Weight ( g/mol ) |

| Propylene Oxide | 1:100 | 25 | 24 | 70 | 8,000 |

| Cyclohexene Oxide | 1:100 | 25 | 18 | 85 | 12,000 |

| Phenyl Glycidyl Ether | 1:100 | 50 | 12 | 90 | 15,000 |

This table provides hypothetical results for the cationic ring-opening polymerization of different epoxides, suggesting the potential of this compound as a Lewis acid initiator.

The polymerization of tetrahydrofuran (THF) proceeds via a cationic ring-opening mechanism to produce polytetrahydrofuran (PTHF), a valuable polyether polyol. The initiation of THF polymerization requires a strong electrophilic species that can attack the oxygen atom of the THF ring.

Similar to the polymerization of epoxides, this compound is not a direct initiator for THF polymerization. However, it can function as a precursor to an initiating species, particularly in the presence of a suitable co-initiator or activator. One plausible mechanism involves the reaction of this compound with a source of a stable carbocation or an alkyl halide.

For instance, in the presence of an alkyl halide (R-X) that can be activated by the antimony compound, a silyl (B83357) group transfer could occur, generating a cationic species capable of initiating the polymerization of THF. The antimony compound would act as a Lewis acid to facilitate the cleavage of the R-X bond.

Another possibility involves the reaction with a strong acid, where a protonated intermediate could lead to the formation of an active cationic center. However, a more likely scenario involves the in-situ generation of a reactive species from this compound. For example, reaction with an electrophile (E⁺) could lead to the formation of a cationic antimony species that could then initiate the polymerization.

Proposed Initiation with an Electrophile: Sb(Si(CH₃)₃)₃ + E⁺ → [Sb(Si(CH₃)₃)₃E]⁺

This cationic species could then react with a THF molecule to form the initial oxonium ion, which is the active center for the polymerization.

Oxonium Ion Formation: [Sb(Si(CH₃)₃)₃E]⁺ + O(CH₂)₄ → E-(O(CH₂)₄)⁺ + Sb(Si(CH₃)₃)₃

The propagation then continues by the nucleophilic attack of the oxygen atom of a monomer molecule on the α-carbon atom of the growing polymer chain.

| Co-initiator | Initiator/Monomer Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Molecular Weight ( g/mol ) |

| Acetyl Chloride | 1:200 | 0 | 48 | 55 | 10,000 |

| Triphenylmethyl Hexafluorophosphate | 1:200 | 0 | 36 | 75 | 15,000 |

| Iodine | 1:200 | 25 | 72 | 40 | 8,500 |

This table presents hypothetical data on the polymerization of tetrahydrofuran, illustrating the potential for this compound to act as a component of an initiating system in the presence of various co-initiators.

Coordination Chemistry of Tris Trimethylsilyl Antimony

Ligand Properties and Coordination Modes

Tris(trimethylsilyl)antimony functions as a soft, bulky, and weakly basic ligand. The antimony atom possesses a lone pair of electrons that can be donated to a suitable acceptor molecule, forming a coordinate covalent bond. The three large trimethylsilyl (B98337) ((SiMe₃)) groups surrounding the central antimony atom play a crucial role in its coordination behavior, influencing both the stability and the geometry of the resulting complexes.

Interaction with Main Group Acceptor Molecules (e.g., AlEt₃)

This compound readily forms adducts with Lewis acidic main group compounds. A notable example is its reaction with triethylaluminum (B1256330) (AlEt₃) to form the coordination compound (Me₃Si)₃Sb·AlEt₃. In this adduct, the antimony atom of the this compound molecule donates its lone pair of electrons to the electron-deficient aluminum center of triethylaluminum. This interaction is a classic example of a Lewis acid-base adduct formation. The significant steric hindrance from the trimethylsilyl groups influences the geometry of the coordinated ligand.

Formation of Transition Metal Complexes (e.g., Cr(CO)₅ adducts)

The coordination of this compound extends to transition metals, where it can displace other ligands to form stable complexes. A well-characterized example is the formation of pentacarbonyl(tris(trimethylsilyl)stibine)chromium(0), (Me₃Si)₃SbCr(CO)₅. This complex is synthesized by the reaction of this compound with hexacarbonylchromium, Cr(CO)₆, where one carbonyl ligand is substituted by the bulky stibine (B1205547) ligand. The resulting complex features a chromium center coordinated to five carbonyl groups and the antimony atom of the this compound ligand.

Influence of Steric Bulk on Coordination Geometry

The substantial steric bulk of the three trimethylsilyl groups is a defining feature of this compound and profoundly impacts the geometry of its coordination complexes. This steric hindrance leads to notable changes in bond angles upon coordination.

In the free, uncoordinated this compound molecule, the Si-Sb-Si bond angles are approximately 99.2°. Upon coordination to a metal center, these angles increase significantly. For instance, in the (Me₃Si)₃Sb·AlEt₃ adduct, the mean Si-Sb-Si bond angle expands to 103.6°. uni-vechta.de A similar expansion is observed in the transition metal complex (Me₃Si)₃SbCr(CO)₅, where the mean Si-Sb-Si angle is also 103.6°. uni-vechta.de This increase in the Si-Sb-Si bond angle upon complexation is attributed to a change in the hybridization of the antimony atom's bonding orbitals. In the free ligand, the orbitals have more p-character, while in the complexes, they adopt a character closer to sp³ hybridization to accommodate the new bond to the metal center and minimize steric repulsion between the bulky trimethylsilyl groups.

Spectroscopic and Structural Characterization of Coordination Adducts

The coordination adducts of this compound have been extensively characterized using various spectroscopic and structural techniques, with X-ray crystallography providing definitive structural information.

The crystal structure of (Me₃Si)₃SbCr(CO)₅ reveals a chromium atom in a pseudo-octahedral environment, bonded to five carbonyl ligands and the antimony atom. The Sb-Cr bond length in this complex is 271.67(8) pm, which is notably longer than the Sb-Cr bonds found in other pentacarbonyl chromium complexes with less sterically hindered antimony ligands, such as Ph₃SbCr(CO)₅ (261.70(3) pm). uni-vechta.de This elongation of the metal-ligand bond is a direct consequence of the steric demands of the this compound ligand.

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for characterizing these adducts. For instance, the IR spectra of the pentacarbonyl chromium complex show characteristic C-O stretching frequencies for the carbonyl ligands, which can provide insight into the electronic effects of the antimony ligand on the metal center.

Table 1: Selected Structural Data for this compound and its Coordination Complexes

| Compound | Mean Si-Sb-Si Angle (°) | Sb-Metal Bond Length (pm) |

| (Me₃Si)₃Sb | 99.2 | N/A |

| (Me₃Si)₃Sb·AlEt₃ | 103.6 uni-vechta.de | N/A |

| (Me₃Si)₃SbCr(CO)₅ | 103.6 uni-vechta.de | 271.67(8) uni-vechta.de |

Catalytic Activity of Antimony Coordination Complexes

While this compound itself can be used as a precursor in various catalytic applications, such as the synthesis of indium antimonide (InSb) quantum dots, the catalytic activity of its well-defined coordination complexes is also an area of interest. researchgate.net

The pentacarbonyltris(trimethylsilyl)stibine complexes of chromium, molybdenum, and tungsten have been shown to act as initiators for the polymerization of tetrahydrofuran (B95107) (THF). researchgate.net This catalytic activity highlights the potential of these coordination compounds to facilitate organic transformations. The mechanism likely involves the Lewis acidic character of the coordinated metal center, which can activate the THF monomer and initiate the ring-opening polymerization process. Further research into the catalytic applications of these and other antimony coordination complexes could unveil novel catalytic systems for a range of chemical reactions.

Applications of Tris Trimethylsilyl Antimony in Advanced Materials Science

Precursor Chemistry for Semiconductor Nanocrystal Synthesis

Tris(trimethylsilyl)antimony, Sb(SiMe₃)₃, serves as a highly reactive precursor for the synthesis of various semiconductor nanocrystals. Its utility stems from the labile silicon-antimony bond, which can be cleaved to provide a source of antimony in the -3 oxidation state, essential for the formation of antimonide-based nanomaterials. The reactivity of this precursor plays a crucial role in the nucleation and growth stages of nanocrystal formation, influencing their size, shape, and optical properties.

Indium Antimonide (InSb) Quantum Dots

This compound has been explored as a precursor for the synthesis of Indium Antimonide (InSb) quantum dots (QDs), which are of significant interest for applications in near-infrared detectors and ultrafast electronics due to their narrow bandgap and high electron mobility. nih.gov The synthesis typically involves the reaction of this compound with an indium source, such as indium stearate. researchgate.net However, the high reactivity of this compound has presented challenges in controlling the reaction kinetics, often leading to polydisperse ensembles of nanocrystals. nih.govresearchgate.net For example, one study reported the formation of InSb QDs with a broad size distribution of 6 ± 3 nm when reacting this compound with indium stearate. researchgate.net

The significant challenge in synthesizing InSb QDs lies in finding a suitable antimony precursor that reacts controllably with the indium precursor. researchgate.net While Sb(SiMe₃)₃ is a potent source of antimony, its high reactivity can lead to rapid, uncontrolled nucleation and growth, making it difficult to achieve monodisperse QDs. researchgate.netresearchgate.net This has led researchers to explore alternative antimony precursors, such as tris(dimethylamino)antimony (B3152151) (Sb(NMe₂)₃), which offers a different reactivity profile. rsc.org Nevertheless, the use of this compound has been a foundational step in the development of synthetic routes to III-Sb quantum dots, providing a pathway to these materials without the need for highly toxic gases like stibine (B1205547) (SbH₃). nih.govresearchgate.net

| Precursor Combination | Resulting Nanocrystal | Size/Distribution | Reference |

| This compound + Indium Stearate | InSb QDs | 6 ± 3 nm (polydisperse) | researchgate.net |

| InCl₃ + Sb[NMe₂]₃ + nBuLi | InSb NCs | Size controlled by activating base | researchgate.net |

| InCl₃-oleylamine + SbCl₃-oleylamine + Superhydride | InSb QDs | 4.2 to 7.5 nm (~10% polydispersity) | nih.gov |

Aluminum Antimonide (AlSb) Quantum Dots

While tris(trimethylsilyl)phosphine (B101741), an analogue of this compound, has been widely used for the synthesis of indium phosphide (B1233454) (InP) nanocrystals, the application of this compound for aluminum antimonide (AlSb) quantum dots has been met with limited success. acs.orgacs.org The primary challenge lies in the inappropriate reactivity of available antimony precursors for the AlSb system. acs.org Due to the increase in atomic radii from phosphorus to antimony, this compound has shown little success in the synthesis of antimonide nanocrystals like InSb, and this difficulty extends to the AlSb system. acs.orgacs.org

Consequently, researchers have turned to alternative antimony precursors for the successful synthesis of colloidal AlSb QDs. One successful approach involved the reaction of AlCl₃ with tris[bis(trimethylsilyl)amide]antimony (Sb[N(Si(Me)₃)₂]₃) in the presence of a reducing agent, superhydride. acs.orgacs.org This method produced AlSb QDs with sizes ranging from 5 to 9 nm. acs.orgacs.org This demonstrates that while silylated antimony compounds are valuable, the specific ligand environment around the antimony atom is critical for controlling reactivity and achieving successful nanocrystal synthesis for different III-V materials. acs.orgacs.org

Fabrication of Ternary and Alloyed Nanocrystals (e.g., InAsₓSb₁₋ₓ)

The synthesis of ternary and alloyed nanocrystals, such as InAsₓSb₁₋ₓ, allows for the fine-tuning of their optical and electronic properties by adjusting the composition. While direct use of this compound in these specific ternary systems is not extensively detailed in the provided context, the principles of using reactive group V precursors are transferable. The challenge in creating these alloys lies in controlling the relative incorporation rates of the different group V elements, which is dictated by the reactivity of their respective precursors. nih.gov

Successful synthesis of InAs₁₋ₓSbₓ quantum dots has been achieved through the co-reduction of indium and pnictogen precursors, highlighting the importance of precursor chemistry in forming complex nanocrystal compositions. nih.gov The high reactivity of precursors like this compound, while challenging for binary systems, could potentially be harnessed in multi-component reactions to facilitate the formation of alloyed nanocrystals, provided the kinetics can be carefully controlled.

Control of Nanocrystal Nucleation and Growth Kinetics

The reactivity of the precursor is a critical factor in controlling the nucleation and growth kinetics of semiconductor nanocrystals. nih.govnih.gov Highly reactive precursors like tris(trimethylsilyl)phosphine and its antimony analogue, this compound, lead to a rapid conversion of precursors into monomers, which can result in a burst of nucleation. nih.gov This initial nucleation event is followed by a growth phase, which can be either reaction-limited or diffusion-limited. nih.gov

For precursors with high reactivity, the growth can be difficult to control, often leading to a broad size distribution of the resulting nanocrystals. researchgate.netnih.gov The challenge is to separate the nucleation and growth phases to achieve monodisperse nanocrystals. nih.gov Some strategies to modulate the reactivity and improve control over the synthesis include using sterically hindered precursors or developing precursors with tailored reactivity. nih.gov For instance, the use of less reactive precursors has been shown to improve the size distribution of indium arsenide quantum dots. nih.gov While this compound's high reactivity has been a hurdle in achieving narrow size distributions for antimonide QDs, it underscores the fundamental principle that precursor chemistry is a key lever for manipulating the complex processes of nanocrystal formation. researchgate.netresearchgate.net

Deposition of Antimony-Containing Thin Films

This compound and related silylated antimony compounds are valuable precursors for the deposition of thin films containing antimony. Their volatility and thermal decomposition characteristics make them suitable for gas-phase deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are crucial for fabricating advanced electronic and optoelectronic devices. nih.govacs.org

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursor

The design of precursors for ALD and CVD is critical, requiring properties such as good volatility, thermal stability, and self-limiting reactivity for ALD. nih.govvaporpulse.com Silylated antimony compounds, including this compound and its analogues, are of interest for these applications. For instance, tris(triethylsilyl)antimony has been used in ALD processes for depositing antimony films through dechlosilylation reactions with SbCl₃. amazonaws.com This type of reaction chemistry is a key advantage of silylated precursors in ALD.

In CVD, the precursor is delivered in the gas phase to a heated substrate where it decomposes to form a thin film. cambridge.org The choice of precursor significantly impacts the properties of the deposited film. rsc.org While specific studies focusing solely on this compound for CVD were not detailed in the provided context, the use of related organometallic antimony compounds is well-established. For example, various antimony(III) precursors have been synthesized and evaluated for their potential in depositing antimony oxide thin films. nih.govacs.org The development of these precursors aims to achieve lower deposition temperatures and higher film quality. nih.govresearchgate.net The silyl (B83357) groups in this compound can facilitate its volatility, a key requirement for a successful CVD/ALD precursor. nih.gov

| Deposition Technique | Precursor(s) | Deposited Film | Key Feature | Reference |

| ALD | Tris(triethylsilyl)antimony, SbCl₃ | Antimony (Sb) | Dechlorosilylation reaction | amazonaws.com |

| ALD | Sb(NMe₂)₃, Ozone | Antimony Oxide (Sb₂O₅) | Low-temperature process | nih.gov |

| Low-Pressure CVD | MeSb(SeⁿBu)₂, MeSb(TeⁿBu)₂ | Sb₂Se₃, Sb₂Te₃ | Single-source precursors | rsc.org |

| ALD | SbCl₃, (Et₃Si)₂Te | Antimony Telluride (Sb₂Te₃) | Low deposition temperature (80 °C) | researchgate.net |

Formation of Elemental Antimony Films

This compound is a key precursor in the deposition of elemental antimony thin films through techniques like Atomic Layer Deposition (ALD). This process allows for the precise, layer-by-layer growth of films with high conformity and thickness control, which is essential for the fabrication of modern electronic components.

The deposition process typically involves the reaction of this compound with a co-reactant, such as a halide. For instance, in an ALD process using tris(triethylsilyl)antimony and antimony trichloride (B1173362) (SbCl₃), the reaction mechanism involves the release of a triethylsilyl chloride byproduct. In-situ quadrupole mass spectrometry (QMS) and quartz crystal microbalance (QCM) data have been used to study the reaction, revealing that the growth mechanism can be influenced by factors such as the crystallization of the amorphously growing film. amazonaws.com

A notable characteristic of using silyl-antimony precursors is their high reactivity with substances like alcohols or water, which can generate elemental antimony at low temperatures.

Key Research Findings on Elemental Antimony Film Deposition:

| Precursor System | Deposition Technique | Key Findings |

| Tris(triethylsilyl)antimony and SbCl₃ | ALD | Growth mechanism is sensitive to film crystallinity; byproduct is triethylsilyl chloride. amazonaws.com |

| Silylantimony compounds and alcohols/water | General | Reaction produces elemental antimony at low temperatures. |

Synthesis of Ternary Chalcogenide Films (e.g., Ge-Sb-Te (GST), Ge-Bi-Te (GBT))

This compound is a vital precursor for creating ternary chalcogenide films, most notably Germanium-Antimony-Tellurium (Ge-Sb-Te or GST) and Germanium-Bismuth-Tellurium (Ge-Bi-Te or GBT). These materials are at the forefront of phase-change memory (PCM) technology, which is utilized in non-volatile random-access memory (RAM) devices.

In the ALD process for GST or GBT films, this compound serves as the antimony source. The deposition is a cyclical process where layers of the constituent elements are built up. For example, a typical ALD cycle might involve the sequential introduction of a germanium precursor (like tetrakis(methoxy)germane), a tellurium precursor, and this compound. The silyl groups in the precursor are highly reactive, facilitating the formation of the desired elemental layers.

The deposition temperature for these films is typically in the range of 180-300°C, with optimal chemical and structural properties often achieved around 200°C. The high reactivity and selectivity of silylantimony precursors are crucial for the successful deposition of these complex ternary films.

Example of an ALD Reaction Scheme for Ge-Sb-Te Films:

| Step | Precursor Introduced | Reaction |

| 1 | Germanium precursor (e.g., Tetrakis(methoxy)germane) | Forms a germanium layer with methoxy (B1213986) substituents. |

| 2 | Tellurium precursor | Reacts with the germanium layer to form Ge-Te bonds. |

| 3 | This compound | Introduced to form an antimony layer on top of the germanium-tellurium layer. |

| 4 | Repeat | The cycle is repeated to build up the desired film thickness and composition. |

Mechanistic Studies of Surface Reactions in ALD/CVD Processes

Understanding the surface reaction mechanisms during ALD and Chemical Vapor Deposition (CVD) is critical for optimizing film growth and properties. For this compound and its analogues, mechanistic studies often focus on the byproducts and the evolution of the film's surface.

In the ALD of elemental antimony using tris(triethylsilyl)antimony and SbCl₃, in-situ QMS data indicated that the fraction of the triethylsilyl chloride byproduct released during the SbCl₃ pulse can change during a deposition session. amazonaws.com This suggests a change in the surface chemistry as the film grows. One hypothesis is that the film initially grows in an amorphous state and then crystallizes, which alters the surface and, consequently, the reaction mechanism. amazonaws.com The fact that a pause in the deposition process can restore the original mechanism suggests that the film structure evolves over time. amazonaws.com

These studies are crucial for achieving reproducible and high-quality films for demanding applications.

Role in Organic Synthesis beyond Precursor Chemistry

While this compound is a well-established precursor in materials science, its role in organic synthesis for applications other than film deposition is not well-documented. The following sections address areas where related compounds are active, but specific evidence for this compound is lacking.

Radical Reductions and Hydrosilylation Reactions

Extensive research has been conducted on the use of tris(trimethylsilyl)silane (B43935) (SiH(Si(CH₃)₃)₃) as a radical-based reducing agent and in hydrosilylation reactions. nih.govnih.gov This compound is known to be an effective alternative to toxic organotin compounds for the reduction of various functional groups. organic-chemistry.org The mechanism involves the generation of a tris(trimethylsilyl)silyl radical which then participates in a chain reaction. nih.gov

However, there is a lack of scientific literature demonstrating the use of This compound in similar radical reduction or hydrosilylation reactions in organic synthesis. The chemical properties of the Sb-Si bond differ significantly from the Si-H bond in tris(trimethylsilyl)silane, which is central to the latter's reactivity in these transformations.

Functional Group Modifications

Similarly, the application of tris(trimethylsilyl)silane for functional group modifications in organic synthesis is well-established. nih.gov It is used for dehalogenations and the reductive removal of chalcogen groups. nih.gov The trimethylsilyl (B98337) group itself is widely used as a protecting group for alcohols in organic synthesis. wikipedia.org

There is currently no significant body of evidence to suggest that This compound is employed as a reagent for general functional group modifications in the same vein as its silane (B1218182) counterpart. Its high reactivity and primary use as a precursor for antimony-containing materials appear to be its predominant roles.

Emerging Applications in Optoelectronics and Memory Devices

The unique properties of materials synthesized from this compound make it a key compound in the development of next-generation optoelectronic and memory devices.

One of the prominent applications is in the synthesis of Indium Antimonide (InSb) quantum dots (QDs). researchgate.netacs.org InSb is a narrow-bandgap semiconductor, making its QDs highly suitable for applications in the near-infrared and shortwave-infrared spectral regions, which are important for photodetectors, imaging, and telecommunications. researchgate.net this compound serves as the antimony precursor in the synthesis of these QDs, enabling the creation of nanocrystals with size-tunable optical and electronic properties. acs.org However, the high reactivity of this compound can make controlling the reaction kinetics and achieving narrow size distributions of the QDs challenging. researchgate.nettudelft.nl

Furthermore, as detailed in section 6.2.3, this compound is a critical precursor for Ge-Sb-Te (GST) based phase-change memory. These devices rely on the reversible switching of the GST material between amorphous and crystalline states, which have different electrical resistances, to store data. The ability to deposit high-quality, uniform GST films using ALD with this compound is fundamental to the performance and scalability of these memory technologies. Elemental antimony films, also deposited using this precursor, are being explored for phase-change memory as well, offering potential advantages in terms of simplified composition and faster switching speeds. nimte.ac.cnibm.comphysicsworld.com

Applications of Materials Synthesized from this compound:

| Application Area | Material | Key Function |

| Optoelectronics | Indium Antimonide (InSb) Quantum Dots | Near-infrared and shortwave-infrared detection and imaging. researchgate.netrsc.org |

| Memory Devices | Germanium-Antimony-Tellurium (GST) Films | Phase-change material for non-volatile RAM. |

| Memory Devices | Elemental Antimony Films | Potential for faster and simpler phase-change memory. nimte.ac.cnibm.comphysicsworld.com |

Spectroscopic and Crystallographic Characterization Techniques for Tris Trimethylsilyl Antimony

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of Tris(trimethylsilyl)antimony in solution. The high degree of symmetry in the molecule, where three identical trimethylsilyl (B98337) groups are bonded to a central antimony atom, leads to simplified yet informative spectra.

Similar to the proton analysis, ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. All nine methyl carbons in this compound are chemically equivalent. This equivalence predicts a single resonance in the proton-decoupled ¹³C NMR spectrum. This signal would appear in the upfield region, typical for sp³-hybridized carbons in trimethylsilyl moieties.

²⁹Si NMR spectroscopy is a powerful technique for directly observing the silicon nuclei, confirming the presence and electronic environment of the silyl (B83357) groups. Given the molecular symmetry, the three silicon atoms in this compound are equivalent, which should result in a single peak in the ²⁹Si NMR spectrum. The chemical shift of this peak provides direct evidence of the Sb-Si bond and offers comparative data regarding the electronic effects of the antimony atom relative to other elements bonded to a trimethylsilyl group.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), could further confirm the structure of this compound by showing correlations between the ¹H signals of the methyl groups and the corresponding ¹³C and ²⁹Si nuclei. However, published research detailing the application of 2D NMR correlation spectroscopy for this specific compound is not available.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

While NMR provides data on the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The molecular structure of this compound has been definitively determined by single-crystal X-ray diffraction. rsc.org The analysis confirms that the central antimony atom is bonded to three silicon atoms, adopting a trigonal pyramidal geometry, which is a common feature for heavier pnictogen compounds with silyl groups. rsc.org This pyramidal arrangement of the SbSi₃ core contrasts with the planar structure often observed in the lighter analogue, tris(silyl)amine. rsc.org

The trimethylsilyl groups exhibit a staggered conformation. The key structural parameters determined from the crystallographic data provide fundamental insights into the bonding between antimony and silicon. rsc.org

| Parameter | Value |

|---|---|

| Molecular Geometry | Trigonal Pyramidal (at Sb) |

| Sb-Si Bond Length | 2.560(1) Å - 2.566(1) Å |

| Si-Sb-Si Bond Angle | 96.79(4)° - 97.23(4)° |

| C-Si-C Bond Angle Range | 107.8(2)° - 109.8(2)° |

| C-Si-Sb Bond Angle Range | 106.84(16)° - 115.59(15)° |

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal X-ray diffraction studies have been pivotal in determining the precise molecular structure of this compound. The analysis reveals a distinct trigonal pyramidal geometry around the central antimony atom, a common feature for trivalent pnictogen compounds. This geometry is dictated by the presence of a stereochemically active lone pair of electrons on the antimony atom.

The key structural parameters obtained from crystallographic data are the antimony-silicon (Sb-Si) bond lengths and the silicon-antimony-silicon (Si-Sb-Si) bond angles. The Sb-Si bond distances in the solid state have been determined to be in the range of 2.560 Å to 2.566 Å. These values are consistent with the formation of covalent single bonds between antimony and silicon. The Si-Sb-Si bond angles are compressed from the ideal tetrahedral angle of 109.5° due to the steric repulsion of the bulky trimethylsilyl groups and the influence of the lone pair, resulting in a pyramidal structure. This is analogous to the structure of the related compound tris(trimethylsilyl)arsine, As(SiMe₃)₃, which also exhibits a trigonal pyramidal coordination.

| Parameter | Value | Description |

|---|---|---|

| Sb-Si Bond Length | 2.560 - 2.566 Å | The covalent bond distance between the central antimony atom and the silicon atoms of the trimethylsilyl groups. |

| Si-Sb-Si Bond Angle | < 109.5° | The angle formed by two silicon atoms and the central antimony atom, indicating a pyramidal geometry. |

Analysis of Solid-State Dimerization and Packing

In the solid state, this compound exists as discrete monomers. Unlike its oxygen-bridged analogue, tris[(trimethylsilyl)oxy]antimony (Sb(OSiMe₃)₃), which forms dimers in the solid state, the direct antimony-silicon bonded compound does not exhibit such association. The significant steric hindrance provided by the three bulky trimethylsilyl groups surrounding the central antimony atom prevents the formation of intermolecular bridges or close packing that would lead to dimerization. The molecules pack in the crystal lattice as individual, non-associated units, with intermolecular forces being primarily of the van der Waals type.

Vibrational Spectroscopy (IR and Raman)

While detailed experimental Infrared (IR) and Raman spectra for this compound are not extensively reported in the literature, the characteristic vibrational modes can be predicted based on the analysis of related trimethylsilyl compounds and general spectroscopic principles.

The vibrational spectrum of this compound is dominated by the modes associated with the trimethylsilyl (TMS) groups. These include stretching and bending vibrations of the C-H and Si-C bonds, as well as rocking and deformation modes of the methyl groups. The Sb-Si skeletal vibrations are expected at lower frequencies.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (asymmetric & symmetric) | 2950 - 2980 | Stretching vibrations of the methyl C-H bonds. |

| C-H Bending (asymmetric & symmetric) | 1400 - 1460 | Deformation modes of the methyl C-H bonds (scissor/umbrella modes). |

| CH₃ Rocking | ~840 and ~750 | Rocking motions of the methyl groups attached to silicon. |

| Si-C Stretching (asymmetric & symmetric) | 600 - 700 | Stretching vibrations of the bonds between silicon and the methyl carbons. |

| Sb-Si Stretching | < 400 | Stretching vibrations of the antimony-silicon skeleton. Expected to be weak in IR but potentially stronger in Raman. |

The vibrations of the Si-Sb and Si-C bonds are of particular interest as they provide direct information about the molecular skeleton.

Si-C Vibrations : The silicon-carbon stretching modes are typically observed in the 600-700 cm⁻¹ region of the spectrum. Asymmetric and symmetric stretching vibrations of the Si-C bonds within the Si(CH₃)₃ groups are expected to be prominent features in both IR and Raman spectra.

Si-Sb Vibrations : The antimony-silicon stretching modes are expected to appear at much lower frequencies (below 400 cm⁻¹), consistent with vibrations involving heavier atoms. Due to the low polarity of the Sb-Si bond, the IR intensity of this mode is predicted to be weak. However, as the Sb-Si bond is composed of two highly polarizable atoms, this vibration is expected to give rise to a more intense signal in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a calculated molecular weight of approximately 341.33 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) may be observed, but it is often of low abundance due to the facile fragmentation of the molecule. The fragmentation pattern is typically dominated by processes involving the trimethylsilyl groups. A very common and characteristic fragmentation pathway for trimethylsilylated compounds is the loss of a methyl radical (•CH₃), leading to a prominent peak at [M-15]⁺. This ion is often the base peak or one of the most intense peaks in the spectrum.

Further fragmentation can occur through the sequential loss of other neutral fragments, such as tetramethylsilane (B1202638) (Si(CH₃)₄), or rearrangements.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| ~341 | [Sb(Si(CH₃)₃)₃]⁺ | Molecular Ion ([M]⁺) |

| ~326 | [Sb(Si(CH₃)₃)₂(Si(CH₃)₂)]⁺ | Loss of a methyl radical ([M-15]⁺) |

| ~253 | [Sb(Si(CH₃)₃)]⁺ | Loss of a trimethylsilyl radical and a trimethylsilyl group, or other complex pathways. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Computational and Theoretical Investigations of Tris Trimethylsilyl Antimony

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying systems containing heavy elements like antimony.

DFT calculations are instrumental in predicting the ground-state geometry of tris(trimethylsilyl)antimony. Through geometry optimization, the lowest energy arrangement of the atoms in the molecule is determined. For ((CH₃)₃Si)₃Sb, these calculations consistently predict a pyramidal geometry around the central antimony atom, which is in good agreement with experimental data for related silyl-substituted pnictogens. The three bulky trimethylsilyl (B98337) groups are arranged around the antimony atom, leading to significant steric crowding.

The electronic structure of the molecule, including the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated using DFT. The highest occupied molecular orbital (HOMO) is typically localized on the antimony atom, reflecting the presence of its lone pair of electrons. The lowest unoccupied molecular orbital (LUMO) is generally associated with the antibonding orbitals of the Sb-Si bonds. The energy gap between the HOMO and LUMO is a key parameter that provides insights into the kinetic stability and reactivity of the molecule.

Table 1: Calculated Geometric Parameters for Tris(trimethylsilyl)pnictogens

| Parameter | (Me₃Si)₃P | (Me₃Si)₃As | (Me₃Si)₃Sb |

|---|---|---|---|

| Pn-Si Bond Length (Å) | ~2.25 | ~2.36 | ~2.55 |

| Si-Pn-Si Bond Angle (°) | ~105 | ~102 | ~99 |

Note: These are representative values from DFT calculations and may vary slightly depending on the functional and basis set used.

A key application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the strength of a chemical bond. For this compound, the most significant BDE is that of the antimony-silicon (Sb-Si) bond. The homolytic cleavage of this bond would result in the formation of a silyl (B83357) radical and a distibinyl radical.

While specific DFT-calculated BDE values for the Sb-Si bond in ((CH₃)₃Si)₃Sb are not widely reported in the literature, trends can be inferred from studies of related compounds. Generally, the pnictogen-silicon bond strength decreases down Group 15. Therefore, the Sb-Si bond in this compound is expected to be weaker than the P-Si and As-Si bonds in its lighter analogs, tris(trimethylsilyl)phosphine (B101741) and tris(trimethylsilyl)arsine, respectively. This trend is attributed to the increasing size of the pnictogen atom and the consequently poorer orbital overlap with silicon.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies. For this compound, computational studies can model various reaction pathways, such as its role as a precursor in materials synthesis. For instance, in the synthesis of indium antimonide (InSb) quantum dots, DFT can be used to investigate the mechanism of the dehalosilylation reaction between this compound and an indium halide precursor.

These calculations would involve locating the transition state structure for the key bond-forming and bond-breaking steps. The calculated activation energy barrier provides a quantitative measure of the reaction's feasibility and rate. Such studies can reveal the influence of the bulky trimethylsilyl groups on the reaction mechanism and help in optimizing reaction conditions.

Molecular Dynamics Simulations for Solvent Effects

While DFT calculations are often performed on isolated molecules in the gas phase, reactions are typically carried out in a solvent. Molecular dynamics (MD) simulations can be employed to understand the influence of the solvent on the structure, dynamics, and reactivity of this compound.

Future Directions and Challenges in Tris Trimethylsilyl Antimony Research

Development of Novel Synthetic Routes

The traditional synthesis of Tris(trimethylsilyl)antimony often involves the use of hazardous reagents and challenging reaction conditions, such as the use of liquid ammonia (B1221849) acs.org. A significant challenge and a key future direction is the development of novel synthetic routes that are safer, more efficient, and environmentally benign.

Recent advancements have demonstrated the synthesis of this compound without the use of liquid ammonia, instead utilizing more common organic solvents acs.org. One such method involves the reaction of sodium antimonide (Na₃Sb) with three equivalents of chlorotrimethylsilane (B32843) in an aromatic solvent. The aromatic solvent is thought to facilitate the reduction of the alkali metal through the formation of a donor-acceptor complex, thereby increasing reaction rates acs.org. This approach not only simplifies the experimental procedure but also enhances safety.

Further research is anticipated to focus on "green chemistry" principles, aiming to minimize waste, reduce energy consumption, and utilize less hazardous substances nih.govijesrr.org. This includes exploring alternative silylating agents and reaction media that are more sustainable. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is another promising avenue for improving efficiency and reducing the environmental footprint of this compound production troindia.in.

| Synthetic Route | Key Features | Advantages | Challenges |

| Traditional Method | Utilizes liquid ammonia for the formation of the alkali antimonide intermediate. | Established and effective for producing high-purity product. | Requires specialized equipment for handling liquid ammonia; safety concerns. |

| Ammonia-Free Method | Employs organic solvents, such as aromatic hydrocarbons, to facilitate the reaction. | Eliminates the need for liquid ammonia, simplifying the process and improving safety. | May require careful purification to remove solvent-related byproducts. |

| Future Green Routes | Focus on atom economy, use of renewable resources, and catalytic methods. | Reduced environmental impact, lower energy consumption, and increased safety. | Identifying suitable green solvents and catalysts with high efficiency and selectivity. |

Exploration of New Reactivity Pathways